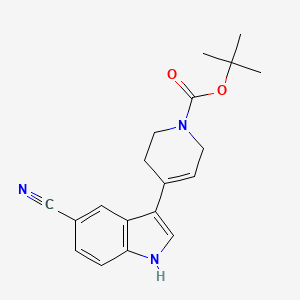

4-(5-Cyano-1h-indol-3-yl)-3,6-dihydro-2h-pyridine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13573464

Molecular Formula: C19H21N3O2

Molecular Weight: 323.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H21N3O2 |

|---|---|

| Molecular Weight | 323.4 g/mol |

| IUPAC Name | tert-butyl 4-(5-cyano-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |

| Standard InChI | InChI=1S/C19H21N3O2/c1-19(2,3)24-18(23)22-8-6-14(7-9-22)16-12-21-17-5-4-13(11-20)10-15(16)17/h4-6,10,12,21H,7-9H2,1-3H3 |

| Standard InChI Key | VQTNQULAWONIBM-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(=CC1)C2=CNC3=C2C=C(C=C3)C#N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(=CC1)C2=CNC3=C2C=C(C=C3)C#N |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, tert-butyl 4-(5-cyano-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate, reflects its intricate architecture. Key features include:

-

Indole core: A bicyclic structure comprising a benzene ring fused to a pyrrole ring, with a cyano group at position 5.

-

Dihydropyridine ring: A partially unsaturated six-membered ring with one double bond, contributing to conformational flexibility.

-

tert-Butyl ester: A bulky, electron-donating group that enhances solubility and stability.

Table 1: Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₁N₃O₂ |

| Molecular Weight | 323.4 g/mol |

| IUPAC Name | tert-butyl 4-(5-cyano-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |

| SMILES | CC(C)(C)OC(=O)N1CCC(=CC1)C2=CNC3=C2C=C(C=C3)C#N |

| InChIKey | VQTNQULAWONIBM-UHFFFAOYSA-N |

| PubChem CID | 18407073 |

The compound’s solubility and stability are likely influenced by the tert-butyl ester, which shields the carboxylate group from hydrolysis. The cyano group at position 5 of the indole may participate in hydrogen bonding or dipole interactions, potentially enhancing binding affinity in biological systems.

Synthetic Routes and Methodological Considerations

While no explicit synthesis protocol for this compound is documented, its structure suggests a multi-step approach involving:

-

Indole Synthesis: The 5-cyanoindole core could be constructed via the Bartoli indole synthesis, utilizing a nitroarene and vinylmagnesium bromide .

-

Dihydropyridine Formation: A Hantzsch dihydropyridine synthesis variant might introduce the dihydropyridine ring, followed by functionalization at position 4 .

-

Esterification: Coupling the dihydropyridine nitrogen with a tert-butyl chloroformate reagent under basic conditions would install the tert-butyl ester .

Microwave-assisted cyclization, as demonstrated in pyrazoline syntheses , or ultrasonication techniques, as employed in pyrano[2,3-c]pyrazole preparations , could enhance reaction efficiency. For example, InCl₃-catalyzed multi-component reactions under ultrasound irradiation (40°C, 20 min) achieved 80–95% yields for structurally complex heterocycles , suggesting similar conditions might optimize this compound’s synthesis.

Physicochemical and Computational Analysis

Spectroscopic Characterization

Hypothetical spectral data can be extrapolated from analogous compounds:

-

IR Spectroscopy: Stretching vibrations for C≡N (~2200 cm⁻¹), ester C=O (~1720 cm⁻¹), and indole N-H (~3400 cm⁻¹).

-

¹H NMR: Expected signals include tert-butyl protons (δ 1.4 ppm, singlet), dihydropyridine vinyl protons (δ 5.8–6.2 ppm), and indole aromatic protons (δ 7.0–8.0 ppm).

Computational Modeling

Density functional theory (DFT) calculations could predict frontier molecular orbitals (HOMO/LUMO) and solubility parameters. For instance, pyrazoline derivatives with nitro groups exhibited HOMO energies of -6.2 eV and aqueous solubility correlated with free energy of solvation (ΔGₛₒₗ) . Similar analyses for this compound might guide derivatization strategies.

Research Gaps and Future Directions

-

Synthetic Optimization: Developing a high-yield, scalable synthesis using green chemistry principles (e.g., ultrasound irradiation ).

-

Biological Screening: Prioritizing adenosine receptor binding, antimicrobial, and kinase inhibition assays.

-

ADMET Profiling: Computational prediction of absorption, distribution, metabolism, excretion, and toxicity using tools like QikProp .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume